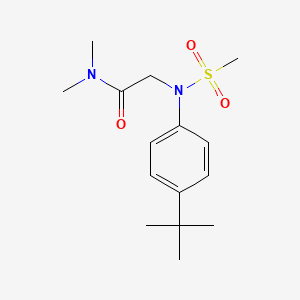
N~2~-(4-tert-butylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-tert-butylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, commonly known as TDMA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. TDMA is a small molecule that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of TDMA is not fully understood, but it is thought to act by binding to specific receptors or transporters in cells, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
TDMA has been found to have a wide range of biochemical and physiological effects, including the modulation of amino acid transport, the inhibition of certain enzymes, and the regulation of cellular signaling pathways. These effects have been observed in a variety of cell types and in animal models, suggesting that TDMA may have broad applications in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TDMA is its versatility, as it can be used in a wide range of scientific research applications. Additionally, TDMA is a small molecule, which makes it easy to manipulate and study in the laboratory. However, one limitation of TDMA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on TDMA, including further studies of its mechanism of action, the development of more specific and potent analogs, and the investigation of its potential therapeutic applications. Additionally, TDMA could be used as a tool for studying a variety of biological processes, including the transport of amino acids and the regulation of cellular signaling pathways.
Applications De Recherche Scientifique
TDMA has been used in a variety of scientific research applications, including as a tool for studying the transport of amino acids across cell membranes, as a modulator of the activity of certain enzymes, and as a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(4-tert-butyl-N-methylsulfonylanilino)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-15(2,3)12-7-9-13(10-8-12)17(21(6,19)20)11-14(18)16(4)5/h7-10H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMDGVOUBFVWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC(=O)N(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butyl-N-methylsulfonylanilino)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4767761.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4767764.png)
![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)

![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)
![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)
![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4767819.png)


amine dihydrochloride](/img/structure/B4767839.png)
![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)